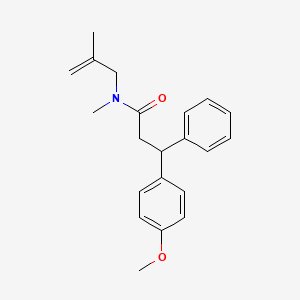
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide, also known as IND, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide is not fully understood, but it has been suggested that it may act by inhibiting various enzymes such as topoisomerase and histone deacetylase. It may also act by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been found to exhibit antifungal and antibacterial properties. It has been studied for its effect on various physiological processes such as angiogenesis and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, there are also limitations to its use. This compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability, which can make it difficult to store for long periods of time.
Direcciones Futuras
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the specific enzymes that this compound inhibits and the mechanism by which it induces apoptosis and inhibits angiogenesis. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases and conditions. Overall, this compound shows great potential for use in scientific research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide can be achieved using various methods such as the reaction of 2-methylbenzenesulfonyl chloride with indole-3-carboxaldehyde in the presence of a base. Another method involves the reaction of indole-3-carboxaldehyde with 2-methylbenzenesulfonyl hydrazide in the presence of a base. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization.
Aplicaciones Científicas De Investigación
N'-(1H-indol-3-ylmethylene)-2-methylbenzenesulfonohydrazide has been found to exhibit potential applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been found to exhibit potential as an anti-inflammatory agent and has been studied for its effect on various physiological processes such as angiogenesis and apoptosis.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-6-2-5-9-16(12)22(20,21)19-18-11-13-10-17-15-8-4-3-7-14(13)15/h2-11,17,19H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXHDPHVQVUDAY-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxybenzyl)amino]-N-(2-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6023324.png)
![N-(4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6023329.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-bromo-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6023337.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023356.png)
![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)